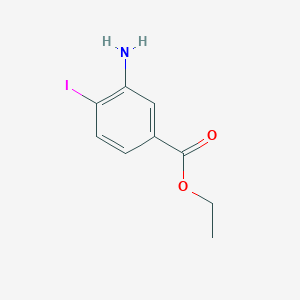

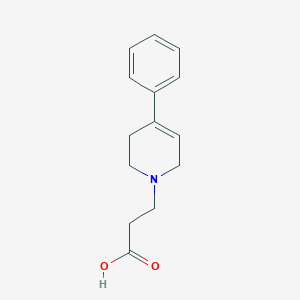

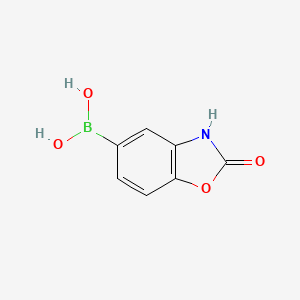

![molecular formula C4H9N3O2 B1429642 N-[(2E)-2-氨基-2-(羟亚氨基)乙基]乙酰胺 CAS No. 390817-84-2](/img/structure/B1429642.png)

N-[(2E)-2-氨基-2-(羟亚氨基)乙基]乙酰胺

描述

“N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide” is a chemical compound that has been studied for its potential as a non-pyridinium oxime reactivator of paraoxon-inhibited acetylcholinesterase . This compound is part of a group of compounds that were evaluated for their ability to reactivate acetylcholinesterase (AChE) activity at different concentrations .

Molecular Structure Analysis

The molecular formula of “N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide” is C10H21N3O2 . The average mass is 215.293 Da and the monoisotopic mass is 215.163376 Da .Chemical Reactions Analysis

This compound has been evaluated for its ability to reactivate AChE inhibited by paraoxon . Among the tested compounds, a derivative showed the highest reactivation, reaching 67% and 60% AChE reactivation when evaluated against OP-inhibited electric eel AChE at concentrations of 1,000 and 100 mM, respectively .科学研究应用

化学合成和药物开发

N-[(2E)-2-氨基-2-(羟亚氨基)乙基]乙酰胺是抗疟疾药物合成中的中间体。一项研究探索了 2-氨基苯酚向 N-(2-羟苯基)乙酰胺的化学选择性单乙酰化,采用 Novozym 435 作为催化剂。该研究强调了该化合物在抗疟疾药物合成中的潜力,重点关注反应机理和动力学 (Magadum & Yadav, 2018).

分子结构和性质

另一个研究领域涉及分析 N-[(2E)-2-氨基-2-(羟亚氨基)乙基]乙酰胺衍生物的分子结构和性质。例如,对 N-[2-(4-甲氧苯基)-乙基]-2-(喹啉-8-基-氨基)乙酰胺等酰胺衍生物的空间取向的研究为其在分子工程和设计中的潜在应用提供了见解 (Kalita & Baruah, 2010).

新化合物的合成

研究还集中于使用 N-[(2E)-2-氨基-2-(羟亚氨基)乙基]乙酰胺衍生物合成新化合物。一项研究报道了合成了一系列 4-[2-(2-乙酰氨基苯基)-2-氧代-乙酰氨基]苯甲酰氨基酸酯衍生物,突出了该化合物在开发具有在各个领域潜在应用的新化学实体中的作用 (El‐Faham et al., 2013).

抗癌药物开发

该化合物还因其在抗癌药物开发中的作用而受到研究。一项研究合成了 N-(2-氨基苯基)-2-(2-异丙苯氧基)乙酰胺,并通过分子对接分析研究了其作为抗癌药物的潜力 (Sharma et al., 2018).

作用机制

Target of Action

The primary target of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide is the enzyme acetylcholinesterase (AChE). This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide: acts as a reactivator of AChE that has been inhibited by organophosphorus agents. It binds to the inhibited AChE and reactivates it, restoring its ability to break down acetylcholine .

Biochemical Pathways

The action of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide affects the cholinergic pathway. By reactivating inhibited AChE, it ensures the breakdown of acetylcholine, thereby regulating the transmission of nerve impulses. This can counteract the effects of organophosphorus poisoning, which disrupts this pathway by inhibiting AChE .

Pharmacokinetics

The pharmacokinetics of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide Its efficacy in reactivating AChE suggests that it has good bioavailability .

Result of Action

The result of the action of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide is the reactivation of AChE, leading to the restoration of normal acetylcholine breakdown and synaptic transmission. This can alleviate the symptoms of organophosphorus poisoning, which include muscle weakness, breathing difficulties, and potentially life-threatening paralysis .

Action Environment

The action of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as medications or toxins, could potentially affect its efficacy. Additionally, factors such as pH and temperature could potentially influence its stability and action .

未来方向

The compound “N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide” is seen as a potential reactivator of OP-inhibited AChE and is taken as a lead compound for the development of novel AChE reactivators with enhanced capacity to freely cross the blood-brain barrier . This suggests that future research could focus on further developing and testing this compound for its potential therapeutic applications.

属性

IUPAC Name |

N-[(2E)-2-amino-2-hydroxyiminoethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-3(8)6-2-4(5)7-9/h9H,2H2,1H3,(H2,5,7)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJUVNGMYHLQES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC/C(=N\O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

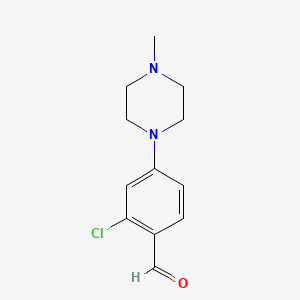

![[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1429559.png)

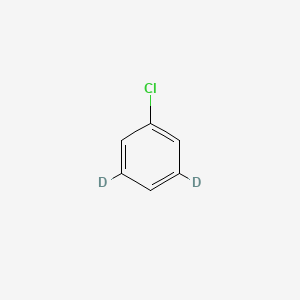

![5-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1429572.png)

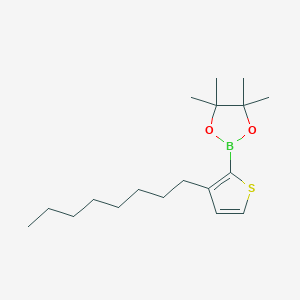

![5-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1429580.png)